Lustromycin - 105156-68-1

Lustromycin

Catalog Number: EVT-1164969
CAS Number: 105156-68-1
Molecular Formula: C32H38O13
Molecular Weight: 630.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lustromycin is a natural product found in Streptomyces with data available.
Synthesis Analysis

The synthesis of lustromycin involves the extraction from the cultured broth of Streptomyces sp. SK-1071. While specific synthetic methods for lustromycin have not been extensively detailed in the literature, the synthesis of similar compounds like luminamicin provides insight into potential approaches. The synthesis typically involves fermentation processes followed by isolation and purification techniques such as chromatography. In studies related to luminamicin, methods such as high-temperature molecular dynamics simulations and conformational analysis were employed to optimize structural configurations .

Molecular Structure Analysis

Lustromycin's molecular structure has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The structure features multiple functional groups that contribute to its biological activity, including hydroxyl and methoxy groups. The compound's arrangement includes several rings, which are characteristic of many natural antibiotics derived from actinomycetes. The stereochemical configuration plays a crucial role in its interaction with bacterial targets .

Key Structural Features:

  • Molecular Formula: C32H38O13C_{32}H_{38}O_{13}
  • Functional Groups: Hydroxyl groups, methoxy groups
  • Ring Structures: Similar to luminamicin, it contains multiple cyclic components crucial for its biological function.
Chemical Reactions Analysis

Lustromycin is primarily involved in biochemical interactions with bacterial cell components. Though specific chemical reactions involving lustromycin are not extensively documented, it is known to exhibit antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis or function. This aligns with the behavior observed in related antibiotics like luminamicin, which also targets anaerobic bacteria through similar pathways .

Potential Reaction Pathways:

  • Inhibition of Cell Wall Synthesis: Likely targets peptidoglycan biosynthesis.
  • Disruption of Membrane Integrity: May alter membrane permeability in susceptible bacteria.
Mechanism of Action

The mechanism by which lustromycin exerts its antibacterial effects is not fully characterized but likely involves interference with critical cellular processes in anaerobic bacteria. Similar compounds typically inhibit protein synthesis or disrupt cell wall integrity, leading to bacterial cell death.

Proposed Mechanism:

  1. Targeting Ribosomes: Inhibition of protein synthesis by binding to ribosomal subunits.
  2. Cell Wall Disruption: Interference with peptidoglycan layer formation.
  3. Membrane Disruption: Alteration of membrane properties leading to cell lysis.
Physical and Chemical Properties Analysis

Lustromycin exhibits several notable physical and chemical properties that influence its efficacy as an antibiotic:

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various environmental conditions is crucial for storage and application.
  • Melting Point: Specific melting point data may be available through empirical studies but is not widely reported.

These properties are essential for understanding how lustromycin can be formulated for therapeutic use and how it behaves under physiological conditions .

Applications

Lustromycin's primary application lies in its potential as an antibiotic against anaerobic infections, particularly those caused by Clostridium species. Given the rising resistance to conventional antibiotics, lustromycin represents a promising candidate for further development and clinical application.

Potential Applications:

  • Antibiotic Therapy: Treatment of infections caused by anaerobic bacteria.
  • Research Tool: Used in studies investigating bacterial resistance mechanisms and antibiotic efficacy.
Introduction to Lustromycin

Historical Discovery and Taxonomic Origins

Lustromycin was first isolated in 1986 from the fermented broth of Streptomyces species strain SK-1071. This discovery emerged during a period of intensified screening for novel anti-anaerobic agents, driven by the clinical challenges posed by anaerobic pathogens. The compound was identified through bioactivity-guided fractionation, revealing selective growth inhibition against Gram-positive anaerobic bacteria, particularly Clostridium species. Taxonomically, the producing organism belongs to the Streptomyces genus—a prolific source of bioactive metabolites—with morphological and biochemical characterization confirming its novelty at the time of discovery. The isolation process involved high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which established its molecular formula as C~32~H~38~O~13~ [1] [2].

Key Research Milestones

YearEventSignificance
1985Screening of Streptomyces sp. SK-1071Initial detection of anti-anaerobic activity
1986Structural elucidation of lustromycinIdentification as a C~32~ polyketide-derived antibiotic
Post-1986Comparative analysis with luminamicinConfirmed structural analogies but distinct biological profile

Classification Within the Macrolide Antibiotic Family

Despite its structural resemblance to macrolide antibiotics, lustromycin exhibits distinct features that complicate its classification:

  • Core Structure: Lustromycin contains a macrocyclic lactone ring characteristic of macrolides but differs in ring size and functionalization. Classical macrolides like erythromycin (14-membered) or azithromycin (15-membered) exhibit antibacterial activity against aerobic bacteria, whereas lustromycin's 32-carbon backbone aligns more closely with rare anti-anaerobic compounds like luminamicin [1] [5] [8].
  • Sugar Moieties: Unlike typical macrolides bearing desosamine and cladinose sugars, lustromycin’s glycosylation pattern remains partially characterized. This absence of conventional deoxy sugars suggests a divergent biosynthetic pathway within polyketide synthases [5] [8].
  • Biosynthetic Class: It belongs to the polyketide family, synthesized via type I modular polyketide synthases (PKS), akin to other macrocyclic lactones. Genomic analysis of related Streptomyces strains indicates conserved PKS clusters for similar compounds, though lustromycin’s gene cluster remains unsequenced [8].

Comparative Structural Attributes

FeatureClassical Macrolides (e.g., Erythromycin)Lustromycin
Ring Size14-, 15-, or 16-membered lactone32-membered macrocycle
Sugar AttachmentsDesosamine, cladinoseUndefined deoxy sugars
Primary ActivityAerobic bacteriaAnaerobic bacteria
Molecular Weight500–1,000 Da~654 Da (C~32~H~38~O~13~)

Significance in Addressing Anaerobic Bacterial Infections

Lustromycin’s clinical relevance stems from its targeted activity against obligate anaerobic pathogens, which thrive in low-oxygen environments like the gastrointestinal tract, oral cavity, and deep soft tissues. Its significance is highlighted by three key aspects:

  • Spectrum of Activity: Demonstrates potent inhibition against Clostridium species (e.g., C. perfringens), Bacteroides, and Prevotella, which are implicated in life-threatening conditions such as gas gangrene, intra-abdominal abscesses, and bacteremia. This selectivity arises from its mechanism, which exploits the reductive metabolic pathways essential for anaerobic survival [1] [4] [6].
  • Mechanistic Advantage: Like classical macrolides, it inhibits protein synthesis by binding to the 50S ribosomal subunit. However, its action is optimized for the anaerobic ribosome’s unique conformation, reducing susceptibility to resistance mechanisms common in aerobic bacteria [4] [8].
  • Therapeutic Niche: Prior to lustromycin’s discovery, first-line anti-anaerobic therapies relied on metronidazole and clindamycin, which carried risks of resistance (e.g., Bacteroides fragilis β-lactamases) and toxicity. Lustromycin offered a structurally distinct alternative, though its development was limited by challenges in yield optimization [6] [9] [10].

Anti-Anaerobic Efficacy Profile

Pathogen GroupLustromycin ActivityClinical Relevance
Clostridium spp.HighGas gangrene, pseudomembranous colitis
Bacteroides fragilisModerateIntra-abdominal sepsis, abscess formation
Prevotella melaninogenicaModerateOral/dental infections, aspiration pneumonia

Lustromycin’s discovery underscored Streptomyces’s potential as a source of specialized anti-anaerobic agents, prompting renewed interest in microbial libraries for niche antibiotics [2] [8]. While not commercialized, it remains a model compound for studying ribosomal targeting in anaerobic pathogens.

Properties

CAS Number

105156-68-1

Product Name

Lustromycin

IUPAC Name

(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone

Molecular Formula

C32H38O13

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+

InChI Key

FDSONACTBUTSIH-RQADFKIXSA-N

SMILES

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

Synonyms

lustromycin

Canonical SMILES

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

Isomeric SMILES

C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.